Tetraethyl p-xylylenediphosphonate
Overview
Description
Tetraethyl p-xylylenediphosphonate is an organophosphorus compound with the molecular formula C16H28O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl p-xylylenediphosphonate can be synthesized through the reaction of p-xylylene dibromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
p-xylylene dibromide+2(C2H5O)3P→Tetraethyl p-xylylenediphosphonate+2HBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Lower oxidation state phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Tetraethyl p-xylylenediphosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraethyl p-xylylenediphosphonate involves its ability to participate in various chemical reactions due to the presence of phosphonate groups. These groups can form stable complexes with metals and other molecules, making it useful in catalysis and material science. The molecular targets and pathways involved depend on the specific application, such as forming stable COFs in materials science .
Comparison with Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraethyl ethylenediphosphonate
- Tetraethyl butylenediphosphonate
Comparison: Tetraethyl p-xylylenediphosphonate is unique due to the presence of the p-xylylene group, which provides rigidity and stability to the molecule. This makes it particularly useful in the synthesis of stable COFs and other materials. In contrast, other similar compounds like tetraethyl methylenediphosphonate and tetraethyl ethylenediphosphonate have more flexible structures, which may not provide the same level of stability in certain applications.
Properties
IUPAC Name |
1,4-bis(diethoxyphosphorylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKQUBKFKSHRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952864 | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-04-7 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl p-xylylenediphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203064 | |
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Record name | Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.639 | |
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Record name | Tetraethyl p-xylylenediphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7KTT3UGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraethyl p-xylylenediphosphonate contribute to the luminescent properties of the TFB-TEXDP-COF?
A1: this compound (TEXDP) plays a crucial role in forming an olefin linkage with 1,3,5-triformylbenzene (TFB) through the Horner-Wadsworth-Emmons reaction. [] This reaction results in the formation of a highly conjugated system within the TFB-TEXDP-COF structure. The extended conjugation, facilitated by the olefin linker derived from TEXDP, enhances the delocalization of electrons within the COF framework. This increased electron delocalization is directly responsible for the impressive fluorescence quantum yield of up to 41% observed in TFB-TEXDP-COF. [] Essentially, TEXDP contributes to the material's ability to absorb light and re-emit it as fluorescence, making it highly luminescent.
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